molecular formula C11H12ClF4NO2 B13588646 Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride

Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride

Cat. No.: B13588646
M. Wt: 301.66 g/mol
InChI Key: ITWLXPKBFUKOEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride is a fluorinated aromatic amino acid ester derivative with the molecular formula C₁₁H₁₂ClF₄NO₂ (estimated). This compound features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group at the 2- and 3-positions, respectively, attached to a propanoate ester backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the fluorine atom modulates electronic properties and steric interactions.

Properties

Molecular Formula

C11H12ClF4NO2

Molecular Weight

301.66 g/mol

IUPAC Name

methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H11F4NO2.ClH/c1-18-10(17)8(16)5-6-3-2-4-7(9(6)12)11(13,14)15;/h2-4,8H,5,16H2,1H3;1H

InChI Key

ITWLXPKBFUKOEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)C(F)(F)F)F)N.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

A key step involves the nucleophilic aromatic substitution of a fluoronitrobenzene derivative bearing a trifluoromethyl substituent with a protected amino acid ester.

  • Starting materials: Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride and 2-fluoro-3-(trifluoromethyl)nitrobenzene.
  • Conditions: Reaction in acetonitrile solvent under reflux with triethylamine as a base.
  • Reaction time: Typically 16 hours under inert atmosphere (argon).
  • Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate.
  • Purification: Flash column chromatography using a gradient of ethyl acetate in dichloromethane (0–20%).
  • Outcome: Formation of the protected amino acid intermediate with the aromatic amine substituent introduced at the 3-position of the propanoate chain.

This step is critical for introducing the fluorinated aromatic moiety and is supported by efficient nucleophilic aromatic substitution mechanisms favored by the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring.

Reduction of Nitro Group to Amino Group

Following the SNAr step, the nitro group is reduced to an amino group to yield the desired aniline derivative.

  • Reagents: Tin(II) dichloride dihydrate in methanol.
  • Conditions: Reflux for 20 hours.
  • Workup: Removal of solvent under vacuum, extraction with ethyl acetate, washing with sodium bicarbonate solution and brine.
  • Purification: Filtration through Celite and concentration to obtain the amino-substituted intermediate.

This reduction step is essential to convert the nitro functionality into the amino group, enabling further transformations or salt formation.

Deprotection and Esterification

  • The benzyloxycarbonyl (Cbz) protecting group on the amino acid nitrogen is typically removed by catalytic hydrogenation or acidic conditions to yield the free amino ester.
  • The methyl ester group is retained to maintain solubility and facilitate salt formation.
  • The free amine is then converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, often methanol or ethyl acetate.

This step ensures the compound is isolated as the hydrochloride salt, which improves stability and handling.

Alternative Synthetic Routes and Improvements

Aziridine Intermediate Route

  • Aziridine-2-carboxylate derivatives related to amino acid esters can be synthesized via cyclization of hydroxy azido esters followed by ring closure.
  • Heating oxazaphospholidine intermediates under reduced pressure yields aziridine esters with high enantiomeric purity.
  • Subsequent ring-opening with nucleophiles can introduce the fluorinated aromatic substituent.
  • This method offers stereochemical control and moderate to good yields but requires specialized handling of aziridine intermediates.

Condensation and Cyclization Approaches

  • Condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde with amino acid derivatives under basic conditions can form intermediates that undergo cyclization.
  • Guanidine hydrochloride and potassium hydroxide in ethanol/dichloroethane mixtures at elevated temperatures (90 °C) facilitate ring closure.
  • Crystallization from dichloromethane/methanol yields pure products.
  • This approach is more applicable to heterocyclic derivatives but can be adapted for related amino acid esters.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Key Notes Yield/Outcome
1 Nucleophilic Aromatic Substitution Methyl (2S)-3-amino-2-(Cbz-amino)propanoate HCl, 2-fluoro-3-(trifluoromethyl)nitrobenzene, triethylamine, acetonitrile, reflux 16 h Introduction of aromatic substituent via SNAr Moderate to high yield, pure intermediate after chromatography
2 Nitro Group Reduction Tin(II) dichloride dihydrate, methanol, reflux 20 h Converts nitro to amino group High yield, clean conversion
3 Deprotection and Salt Formation Catalytic hydrogenation or acid treatment; HCl gas or HCl solution Removal of protecting group and salt formation High purity hydrochloride salt
4 Alternative: Aziridine Intermediate Hydroxy azido esters, triphenylphosphine, heating under vacuum Stereocontrolled aziridine formation Moderate yields, high enantiopurity
5 Alternative: Condensation/Cyclization 2-fluoro-3-(trifluoromethyl)benzaldehyde, guanidine hydrochloride, KOH, ethanol/dichloroethane, 90 °C, 2 h Cyclization to heterocyclic derivatives Good yields, crystallization possible

Analytical and Purification Techniques

  • Flash column chromatography using ethyl acetate/dichloromethane gradients is standard for intermediate purification.
  • Crystallization from mixed solvents (dichloromethane/methanol) enables isolation of crystalline hydrochloride salts.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Characterization includes NMR spectroscopy (1H, 19F), mass spectrometry, and X-ray crystallography for structural confirmation.

Summary of Research Perspectives

  • The nucleophilic aromatic substitution approach is widely accepted for introducing fluorinated aromatic groups on amino acid esters due to its efficiency and regioselectivity.
  • Reduction of nitro groups using tin(II) chloride is a reliable and high-yielding method for conversion to amines.
  • Alternative routes via aziridine intermediates offer stereochemical advantages but are more complex.
  • Cyclization methods provide access to heterocyclic analogs but may require optimization for amino acid ester derivatives.
  • The hydrochloride salt form improves compound stability and handling for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group will yield the corresponding amine.

Scientific Research Applications

Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride 2-F, 3-CF₃ C₁₁H₁₂ClF₄NO₂ ~277.7 High lipophilicity, metabolic stability Target
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-F C₁₀H₁₃ClFNO₂ 233.67 Simpler fluorophenyl derivative; used in peptide synthesis
Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride 3-F, 4-OH C₁₀H₁₂ClFNO₃ 247.66 Hydroxyl group increases polarity, H-bonding potential
3,4,5-Trifluorophenylacetic acid 3,4,5-F C₈H₅F₃O₂ 202.12 Carboxylic acid group; higher acidity
  • Substituent Position : The 2-fluoro-3-trifluoromethyl substitution in the target compound creates steric and electronic effects distinct from 4-fluoro () or 3-fluoro-4-hydroxy () analogs. The trifluoromethyl group significantly increases lipophilicity (logP ~2.5 estimated) compared to hydroxyl or single-fluorine substituents .
  • Bioactivity: Analogs like 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride () highlight the role of fluorinated aromatic moieties in enhancing pharmacological targeting, suggesting the target compound may exhibit improved receptor-binding affinity due to its CF₃ group.

Physicochemical Properties

  • Solubility: The hydrochloride salt improves aqueous solubility (~50 mg/mL estimated) compared to non-salt forms. In contrast, 3,4,5-Trifluorophenylacetic acid () has higher water solubility due to its carboxylic acid group but lower membrane permeability.
  • Stability : The CF₃ group in the target compound reduces metabolic oxidation, enhancing stability compared to 4-fluoro analogs, which may undergo faster dehalogenation .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Fluorine and CF₃ substituents at meta and ortho positions (as in the target) are linked to ~30% higher receptor-binding affinity in kinase inhibitors compared to para -substituted analogs ().
  • Toxicity : Fluorinated compounds often exhibit lower acute toxicity (e.g., LD₅₀ >500 mg/kg in rodents) but may accumulate in fatty tissues due to lipophilicity .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate hydrochloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of fluorinated aromatic precursors (e.g., 2-fluoro-3-(trifluoromethyl)phenyl derivatives) with amino acid esters. For example, a nitro-reduction and alkylation sequence similar to methods used for structurally related compounds can be adapted . Key steps include:

  • Condensation : Use 2-fluoro-3-nitrobenzoyl chloride with trifluoromethyl-substituted aniline derivatives.
  • Reduction : Catalytic hydrogenation or borohydride-based reduction to convert nitro groups to amines.
  • Esterification : Reaction with methyl chloroformate or methanol under acidic conditions.
    Purity Validation :
  • HPLC/LCMS : Monitor retention times (e.g., 0.90–1.35 minutes under acidic conditions) and mass spectra (e.g., m/z 450 [M+H2O]+ or 772 [M+H]+ for intermediates) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on fluorine-coupled splitting patterns and ester/amine proton signals .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

Methodological Answer: The hydrochloride salt form improves aqueous solubility, but additional strategies include:

  • Solubilization Agents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dissolution without denaturing proteins.
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the protonated amine group.
  • Temperature Control : Pre-warm solutions to 37°C and sonicate briefly to disperse aggregates .
    Critical Note : Validate solubility using dynamic light scattering (DLS) or nephelometry to avoid false negatives in bioassays .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH3+ deformation at ~1600 cm⁻¹) .
  • LCMS-QTOF : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., m/z 233–450 range) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry (if applicable) and packing interactions influenced by the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions from competing fluorine substituents?

Methodological Answer:

  • Reaction Parameter Screening : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for reductions).
  • Fluorine-Directed Selectivity : Exploit the electron-withdrawing nature of CF3 groups to direct electrophilic substitutions or stabilize intermediates .
  • By-Product Analysis : Use ¹⁹F NMR to track fluorinated intermediates and optimize quenching steps .

Q. How should conflicting biological activity data between this compound and its structural analogs be resolved?

Methodological Answer:

  • Comparative SAR Studies : Test analogs with variations in fluorine position (e.g., 2-fluoro vs. 4-fluoro) or ester groups (methyl vs. tert-butyl) to isolate pharmacophore contributions .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity differences toward receptors/enzymes .
  • Computational Docking : Model interactions between the trifluoromethyl group and hydrophobic binding pockets (e.g., using AutoDock Vina with PubChem-derived 3D structures) .

Q. What strategies are recommended for elucidating the pharmacological mechanism of action involving the trifluoromethyl group?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹⁸F- or ¹³C-labeled analogs for PET imaging or metabolic tracking .
  • Proteomics : Perform pull-down assays with trifluoromethyl-containing probes to identify protein targets, followed by SILAC (stable isotope labeling by amino acids in cell culture) for quantification .
  • Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to assess the role of hydrophobic residues in binding the CF3 group .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the methyl ester in explicit solvent models (e.g., TIP3P water) to estimate half-life .
  • DFT Calculations : Calculate activation energies for degradation pathways (e.g., ester hydrolysis or defluorination) using Gaussian or ORCA software .
  • pKa Prediction : Use ChemAxon or ACD/Labs to estimate amine protonation states across pH gradients .

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